2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. The presence of the thiophene ring in its structure adds to its significance, as thiophene derivatives are known for their wide range of biological activities .
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based compounds, which this molecule is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Sulfonamide drugs, which this compound is a part of, are known to inhibit and replace paba in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and subsequently inhibits bacterial DNA growth and cell division or replication .
Biochemical Pathways
As mentioned above, sulfonamide drugs inhibit the enzyme dihydropteroate synthetase, which plays a crucial role in the folate synthesis pathway . This inhibition disrupts the production of essential components for bacterial DNA synthesis and cell division .
Result of Action
The inhibition of the enzyme dihydropteroate synthetase by sulfonamide drugs gives rise to hindrances in cell division, making these drugs bacteriostatic rather than bactericidal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves the sulfonation of 2,4-dimethylbenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Dorzolamide: A sulfonamide used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of a sulfonamide group and a thiophene ring, which imparts a distinct set of chemical and biological properties. This combination allows it to participate in a variety of reactions and exhibit a broad spectrum of biological activities .
Properties
IUPAC Name |
2,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-10-3-4-13(11(2)7-10)18(15,16)14-8-12-5-6-17-9-12/h3-7,9,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEJABDSASGGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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